molecular formula C21H33NO3 B15347970 3-(2-Methylpiperidin-1-yl)propyl 4-pentoxybenzoate CAS No. 64050-37-9

3-(2-Methylpiperidin-1-yl)propyl 4-pentoxybenzoate

Cat. No.: B15347970
CAS No.: 64050-37-9
M. Wt: 347.5 g/mol
InChI Key: LUEYGEDBAGAETN-UHFFFAOYSA-N
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Description

3-(2-Methylpiperidin-1-yl)propyl 4-pentoxybenzoate is an organic compound with the molecular formula C21H33NO3 It is a derivative of benzoic acid, featuring a pentyloxy group and a 2-methylpiperidin-1-yl propyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpiperidin-1-yl)propyl 4-pentoxybenzoate typically involves the esterification of 4-pentoxybenzoic acid with 3-(2-methylpiperidin-1-yl)propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The process involves:

    Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the ester group, potentially converting it to an alcohol.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

3-(2-Methylpiperidin-1-yl)propyl 4-pentoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: Investigated for its potential biological activity, including interactions with various biological targets.

    Medicine: Explored for its potential pharmacological properties, such as acting on specific receptors or enzymes.

    Industry: Utilized in the development of new materials or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Methylpiperidin-1-yl)propyl 4-pentoxybenzoate depends on its interaction with molecular targets. It may bind to specific receptors or enzymes, altering their activity. The piperidine ring can interact with biological membranes or proteins, influencing cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methylpiperidin-1-yl)propyl 4-methoxybenzoate
  • 3-(2-Methylpiperidin-1-yl)propyl 4-ethoxybenzoate
  • 3-(2-Methylpiperidin-1-yl)propyl 4-butoxybenzoate

Uniqueness

3-(2-Methylpiperidin-1-yl)propyl 4-pentoxybenzoate is unique due to its specific combination of a pentyloxy group and a 2-methylpiperidin-1-yl propyl ester moiety. This structure imparts distinct physicochemical properties and potential biological activities compared to its analogs with shorter alkoxy chains.

Properties

CAS No.

64050-37-9

Molecular Formula

C21H33NO3

Molecular Weight

347.5 g/mol

IUPAC Name

3-(2-methylpiperidin-1-yl)propyl 4-pentoxybenzoate

InChI

InChI=1S/C21H33NO3/c1-3-4-7-16-24-20-12-10-19(11-13-20)21(23)25-17-8-15-22-14-6-5-9-18(22)2/h10-13,18H,3-9,14-17H2,1-2H3

InChI Key

LUEYGEDBAGAETN-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)OCCCN2CCCCC2C

Origin of Product

United States

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